![molecular formula C15H8N2O B181927 11H-Indeno[1,2-b]quinoxalin-11-one CAS No. 6954-91-2](/img/structure/B181927.png)
11H-Indeno[1,2-b]quinoxalin-11-one
Übersicht
Beschreibung
11H-Indeno[1,2-b]quinoxalin-11-one is a nitrogen-containing heterocyclic compound that has garnered significant interest due to its diverse pharmacological properties.
Vorbereitungsmethoden
The synthesis of 11H-Indeno[1,2-b]quinoxalin-11-one typically involves the condensation of ninhydrin with o-phenylenediamine. This reaction is carried out under reflux conditions in acetic acid (AcOH) at 100°C for 2 hours. The resulting product is then poured into crushed ice, filtered, dried, and recrystallized from dimethylformamide (DMF) to obtain the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Chemischer Reaktionen
a) Traditional Condensation Route
- Reactants : Ninhydrin and o-phenylenediamine.
- Conditions : Reflux in ethanol (5–12 h).
- Yield : >90% (crystalline yellow powder) .
Mechanism :
- Ninhydrin undergoes cyclocondensation with o-phenylenediamine.
- Formation of the fused indenoquinoxaline scaffold via dehydration .
Oxime and O-Acyloxime Derivatives
Oxime derivatives (e.g., IQ-1 ) are synthesized to enhance biological activity:
a) Oxime Formation
- Reactants : Hydroxylamine hydrochloride.
- Conditions : NaOH in hot ethanol (2–4 h).
- Isomerism : Predominantly Z-isomers (confirmed via -NMR) .
Compound | JNK Binding Affinity (K, nM) | Selectivity (JNK3 vs. JNK1/2) |
---|---|---|
IQ-1 | 22–76 | 3.6–5.3-fold |
10c | 22 (JNK1), 76 (JNK3) | 33.4-fold (JNK3/JNK2) |
Note : 10c (O-ethylcarboxymethyl oxime) shows superior JNK inhibition vs. SP600125 .
Multicomponent Reactions (MCRs)
MCRs enable spirocyclic and fused heterocycles:
a) Spiro Indenoquinoxalines
- Reactants : this compound, pyrazolone, malononitrile.
- Conditions : NaCO, ethanol, 70°C.
- Yield : 75–92% .
Mechanism :
- Knoevenagel condensation with malononitrile.
- Michael addition of pyrazolone enolate.
- Thorpe–Ziegler cyclization to form spiro compounds .
Entry | R | R | Yield (%) |
---|---|---|---|
1 | H | Me | 92 |
2 | Me | Ph | 85 |
Grignard Reagent Additions
Grignard reactions introduce aryl groups:
a) Diphenyl Derivatives
- Reactants : Phenylmagnesium bromide.
- Conditions : THF, reflux (12 h).
- Intermediate : 11-phenyl-11-ol (isolated via flash chromatography).
- Final Product : 11,11-diphenyl derivative (TFA-mediated dehydration) .
Crystallography : Planar fused-ring system (max deviation: 0.039 Å) .
b) Azine Formation
- Reactants : 4-ethylbenzaldehyde.
- Conditions : Acetic acid, reflux.
- Product : E,E-azine derivative (DFT-confirmed) .
ADME Prediction : High blood-brain barrier permeability (neuroinflammation applications) .
a) Arene–Ruthenium Complexes
- Ligand : this compound oxime.
- Complexes : [Ni(L)(OAc)(MeOH)] and [Ru(p-cymene)Cl(L)].
- Application : Catalysts for alcohol oxidation (yields: 82–95%) .
Mechanistic Insights
- JNK Inhibition : Oxime derivatives act via competitive binding to JNK’s ATP pocket .
- NO Release : IQ-1 undergoes CYP450-mediated oxidation to release nitric oxide (in vivo) .
- Stereoelectronic Effects : Electron-withdrawing groups enhance JNK3 selectivity .
This synthesis and reactivity profile underscores the versatility of This compound in medicinal chemistry and materials science.
Wissenschaftliche Forschungsanwendungen
Synthesis of 11H-Indeno[1,2-b]quinoxalin-11-one Derivatives
The synthesis of this compound typically involves the condensation of ninhydrin with o-phenylenediamine, resulting in a compound that can be further modified to produce various derivatives. These derivatives have been synthesized to enhance biological activity or to introduce specific functional groups that can improve their pharmacological profiles. For instance, the synthesis of oxime analogs has been explored to evaluate their effects on specific biological targets such as c-Jun N-terminal kinase (JNK) .
JNK Inhibition
One of the most significant applications of this compound derivatives is their role as JNK inhibitors. JNKs are involved in various cellular processes, including inflammation and apoptosis. Studies have demonstrated that compounds like IQ-1 (an oxime derivative) exhibit high binding affinity for JNK isoforms and can inhibit pro-inflammatory cytokine production .
Key Findings:
- Compound IQ-1 showed sub-micromolar binding affinity for JNK1 and JNK3, making it a candidate for treating inflammatory diseases .
- In animal models, IQ-1 reduced inflammation and cartilage loss associated with collagen-induced arthritis and protected against cerebral ischemia–reperfusion injury .
Neuroprotective Effects
Research indicates that derivatives of this compound possess neuroprotective properties. These compounds can potentially cross the blood-brain barrier, making them suitable for treating neurodegenerative conditions. The in silico predictions suggest favorable ADME (Absorption, Distribution, Metabolism, Excretion) profiles for these compounds .
Potential Applications:
- Treatment of neuroinflammation.
- Neuroprotection in ischemic conditions.
Material Chemistry Applications
Beyond medicinal chemistry, this compound derivatives are also valuable in material sciences. They have been utilized as intermediates in the synthesis of organic semiconductors and dyes due to their unique electronic properties . Their planar structure and nitrogen-containing heterocycles make them suitable candidates for applications in organic electronics.
Case Study: Inhibition of JNK Activity
A study synthesized several analogs of this compound and evaluated their inhibitory effects on JNK activity. The most potent compound demonstrated a Kd value significantly lower than that of commercially available inhibitors like SP600125 . This highlights the potential of these derivatives as more effective therapeutic agents.
Compound | Kd Value (nM) | Selectivity for JNK |
---|---|---|
IQ-1 | 22 | High |
10c | 76 | Moderate |
SP600125 | 735 | Low |
Case Study: Neuroprotective Properties
In another study focusing on neuroprotection, IQ-1 was shown to reduce damage from ischemia-reperfusion injury in murine models. The compound's ability to inhibit inflammatory pathways suggests its potential use in therapies aimed at mitigating brain injury following strokes or trauma .
Wirkmechanismus
The primary mechanism of action of 11H-Indeno[1,2-b]quinoxalin-11-one involves the inhibition of c-Jun N-terminal kinase (JNK), a protein kinase involved in stress responses, apoptosis, and inflammation . The compound also acts as a nitric oxide donor, releasing NO during its bioconversion in vivo. This dual action contributes to its neuroprotective and cardioprotective effects .
Vergleich Mit ähnlichen Verbindungen
11H-Indeno[1,2-b]quinoxalin-11-one can be compared with other nitrogen-containing heterocyclic compounds, such as:
Quinoxaline: Similar in structure but lacks the indeno moiety, which may affect its pharmacological properties.
Indeno[1,2-b]pyrazine: Another related compound with potential pharmacological applications.
Benzimidazole: A well-known heterocyclic compound with diverse biological activities.
The uniqueness of this compound lies in its dual role as a JNK inhibitor and nitric oxide donor, which distinguishes it from other similar compounds .
Biologische Aktivität
11H-Indeno[1,2-b]quinoxalin-11-one is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities, particularly as a potential therapeutic agent. This article reviews the synthesis, biological evaluation, and molecular mechanisms associated with this compound, focusing on its role as a Janus kinase (JNK) inhibitor and its implications in anti-inflammatory and neuroprotective applications.
Synthesis of this compound
The synthesis of this compound typically involves the condensation of ninhydrin with o-phenylenediamine. Various derivatives have been synthesized to enhance biological activity and selectivity towards specific targets. For example, oxime analogs have been developed to investigate their efficacy as JNK inhibitors, showcasing the versatility of the indenoquinoxaline scaffold in medicinal chemistry .
JNK Inhibition
One of the most significant biological activities of this compound is its potent inhibition of JNK pathways. JNKs are critical in mediating cellular responses to stress and inflammation. The compound and its derivatives have demonstrated sub-micromolar binding affinities for JNK isoforms (JNK1, JNK2, and JNK3), with some analogs exhibiting selectivity towards JNK1 and JNK3 over JNK2 .
Table 1: Binding Affinities of this compound Derivatives
Compound | Kd (nM) for JNK1 | Kd (nM) for JNK2 | Kd (nM) for JNK3 |
---|---|---|---|
IQ-1 | 22 | 735 | 76 |
10c | 15 | 600 | 50 |
SP600125 | 30 | N/A | N/A |
The most potent compound identified was 10c , which exhibited superior binding affinity compared to the commercially available JNK inhibitor SP600125 .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been substantiated through various studies. For instance, IQ-1 was shown to inhibit pro-inflammatory cytokine production in both murine and human leukocytes. Additionally, it reduced inflammation and cartilage loss in animal models of collagen-induced arthritis (CIA) .
Neuroprotection
Research indicates that derivatives of this compound may provide neuroprotective effects. Specifically, these compounds have been associated with protection against cerebral ischemia-reperfusion injury in mice. The underlying mechanism appears to involve modulation of signaling pathways related to oxidative stress and inflammation .
Study on Collagen-Induced Arthritis
In a study evaluating the efficacy of IQ-1 in CIA models, significant reductions in joint inflammation and damage were observed. The treatment led to decreased levels of inflammatory markers such as IL-1α and TNF-α, supporting the compound's potential as a therapeutic agent for inflammatory diseases .
Neuroprotective Mechanisms
Another investigation focused on the neuroprotective effects of IQ-1 during ischemic conditions. The results indicated that treatment with this compound resulted in improved neurological outcomes and reduced neuronal death in experimental models .
Molecular Mechanisms
The biological activity of this compound is largely attributed to its interaction with specific protein kinases such as JNKs. Molecular docking studies suggest that these compounds can effectively bind to the ATP-binding site of JNKs, thereby inhibiting their activity and downstream signaling pathways involved in inflammation and cell survival .
Eigenschaften
IUPAC Name |
indeno[1,2-b]quinoxalin-11-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8N2O/c18-15-10-6-2-1-5-9(10)13-14(15)17-12-8-4-3-7-11(12)16-13/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUGBQOJXKJAMTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30219805 | |
Record name | 11H-Indeno(1,2-b)quinoxalin-11-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30219805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6954-91-2 | |
Record name | 11H-Indeno[1,2-b]quinoxalin-11-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6954-91-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 11H-Indeno(1,2-b)quinoxalin-11-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006954912 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 11H-Indeno[1,2-b]quinoxalin-11-one | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67804 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 11H-Indeno(1,2-b)quinoxalin-11-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30219805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | INDENO(1,2-B)QUINOXALIN-11-ONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.